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These application notes provide a detailed protocol for performing Sharpless Asymmetric

Dihydroxylation (AD) reactions using hydroquinidine-based chiral ligands. This powerful and

reliable method allows for the enantioselective synthesis of vicinal diols from a wide variety of

olefins, which are crucial chiral building blocks in the synthesis of pharmaceuticals and other

bioactive molecules.[1][2] The commercially available "AD-mix" reagents, which contain the

catalyst, chiral ligand, and oxidant, have greatly simplified this transformation, making it

accessible for routine laboratory use.[3][4][5]

Introduction to Sharpless Asymmetric
Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts

prochiral alkenes into chiral diols with high enantioselectivity.[6] The reaction utilizes a catalytic

amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids,

such as dihydroquinidine (DHQD) or dihydroquinine (DHQ).[6] A stoichiometric co-oxidant,

typically potassium ferricyanide(III) (K_3[Fe(CN)_6]), is used to regenerate the osmium(VIII)

catalyst, allowing for the use of only catalytic amounts of the highly toxic and expensive

osmium tetroxide.[3][6]
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The stereochemical outcome of the dihydroxylation is determined by the choice of the chiral

ligand. The two most common ligands are phthalazine (PHAL) adducts of dihydroquinidine and

dihydroquinine:

(DHQD)₂PHAL: This ligand, present in AD-mix-β, generally directs dihydroxylation to the

"top" or β-face of the alkene when drawn in a specific orientation.[7]

(DHQ)₂PHAL: This ligand, found in AD-mix-α, directs dihydroxylation to the "bottom" or α-

face of the alkene.[7]

The commercially available AD-mix formulations contain all the necessary reagents in

optimized ratios:

Potassium osmate (K_2OsO_2(OH)4) as the osmium source.[4]

The chiral ligand ((DHQD)₂PHAL for AD-mix-β or (DHQ)₂PHAL for AD-mix-α).[4][5]

Potassium ferricyanide (K_3[Fe(CN)6]) as the re-oxidant.[4]

Potassium carbonate (K_2CO_3) to maintain a basic pH, which enhances the reaction rate.
[3][4][5]

Data Presentation: Enantioselectivity and Yields
The following tables summarize the typical yields and enantiomeric excess (ee%) obtained for
the asymmetric dihydroxylation of various classes of olefins using AD-mix-α and AD-mix-β.

Table 1: Asymmetric Dihydroxylation of Terminal Olefins

Substrate AD-mix Yield (%) ee (%)

Styrene β 95 97

1-Decene β 85 97

Allyl acetate β 88 85

Allyl alcohol β 90 95
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Table 2: Asymmetric Dihydroxylation of trans-Disubstituted Olefins

Substrate AD-mix Yield (%) ee (%)

trans-Stilbene β 98 >99

trans-5-Decene β 92 98

Methyl trans-

cinnamate
β 97 99

trans-β-Methylstyrene β 94 99

Table 3: Asymmetric Dihydroxylation of cis-Disubstituted Olefins

Substrate AD-mix Yield (%) ee (%)

cis-Stilbene β 85 94

cis-β-Methylstyrene β 80 93

Table 4: Asymmetric Dihydroxylation of Trisubstituted Olefins

Substrate AD-mix Yield (%) ee (%)

1-Phenylcyclohexene β 96 99

α-Methylstyrene β 90 88

Experimental Protocols
This protocol provides a general procedure for the asymmetric dihydroxylation of an alkene on
a 1 mmol scale using the commercially available AD-mix.

Materials:

AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)

Alkene (1.0 mmol)
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tert-Butanol (5 mL)

Water (5 mL)

Sodium sulfite (1.5 g)

Ethyl acetate

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4
g) to a solvent mixture of tert-butanol (5 mL) and water (5 mL). Stir the mixture vigorously at
room temperature until the solids are dissolved and two clear phases are observed. The
aqueous phase should be a pale yellow-green color.

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the alkene (1.0
mmol) to the cooled, stirring mixture.

Reaction Monitoring: The reaction is typically stirred at 0 °C for 6-24 hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC) by observing the
disappearance of the starting alkene. For less reactive or sterically hindered alkenes, the
reaction may need to be stirred at room temperature.

Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (1.5 g) and
continue stirring at room temperature for 1 hour. This step quenches the reaction by reducing
any remaining osmium species.

Workup:

Add ethyl acetate (10 mL) to the reaction mixture and stir for an additional 10 minutes.

Separate the organic and aqueous layers in a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Combine the organic extracts and wash with brine.

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

Purification: The crude product, which may contain the chiral ligand, can be purified by flash
column chromatography on silica gel. The diol product is typically more polar than the
starting alkene and the ligand is often retained on the silica gel.

Note on Methanesulfonamide: For certain less reactive olefins, such as some terminal and cis-
disubstituted alkenes, the addition of methanesulfonamide (CH_3SO_2NH_2) can accelerate
the catalytic cycle and improve the enantioselectivity.[6] If required, add approximately 1
equivalent of methanesulfonamide relative to the alkene to the initial reaction mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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